Cas no 1888-91-1 (N-Acetylcaprolactam)

N-Acetylcaprolactam is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical applications. It serves as a key precursor in the production of caprolactam derivatives and other specialty chemicals. The compound's acetyl group enhances its reactivity, making it valuable for N-acylation reactions and polymer modifications. Its high purity and stability ensure consistent performance in industrial processes. N-Acetylcaprolactam is also employed in the synthesis of bioactive compounds, contributing to its relevance in medicinal chemistry. The product's compatibility with a range of solvents and reagents further underscores its utility in research and manufacturing settings. Proper handling and storage are recommended to maintain its integrity.
N-Acetylcaprolactam structure
N-Acetylcaprolactam structure
Product Name:N-Acetylcaprolactam
CAS No:1888-91-1
MF:C8H13NO2
MW:155.194322347641
MDL:MFCD00003262
CID:42145
PubChem ID:87561778
Update Time:2025-05-19

N-Acetylcaprolactam Chemical and Physical Properties

Names and Identifiers

    • 1-Acetylazepan-2-one
    • N-Acetyl-epsilon-caprolactam
    • N-Acetylcaprolactam
    • 1-acetyl-azepan-2-one
    • 1-acetyl-caprolactam
    • 1-Acetylhexahydro-2H-azepin-2-one
    • 1-Acetyl-hexahydro-azepin-2-on
    • 1-acetyl-hexahydro-azepin-2-one
    • 2H-AZEPIN-2-ONE,1-ACETYLHEXAHYDRO
    • Acetylcaprolactam
    • N-Acetyl-2-oxohexamethyleneimine
    • N-Acetyl-6-caprolactam
    • N-Acetylhexanelactam
    • N-Acetyl-ε-caprolactam
    • Acetylkaprolaktam
    • ACETYLCAPRYLOLACTAM
    • TIMTEC-BB SBB008053
    • N-Acetylhexanlactam
    • 1-Acetyl-2-azepanone
    • 2H-AZEPIN-2-ONE, 1-ACETYLHEXAHYDRO-
    • Acetylkaprolaktam [Czech]
    • NSC522408
    • N-Acetyl-.epsilon.-caprolactam
    • 1-Acetyl-2-oxohexamethyleneimine
    • 171CCE77J8
    • 1-Acetylhexahydro-2H-azepine-2-one
    • 2H-Azepin-2-
    • InChI=1/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H
    • 1-Acetyl-hexahydro-2H-azepin-2-one
    • MFCD00003262
    • 1-Acetyl-2-azepanone #
    • NSC-522408
    • AS-62131
    • 1888-91-1
    • DTXSID1062041
    • CHEBI:182373
    • A0081
    • ZINC ACEXAMATE IMPURITY C [EP IMPURITY]
    • SCHEMBL18566
    • D78073
    • NSC 522408
    • BRN 0119598
    • CHEMBL12355
    • UNII-171CCE77J8
    • ACTIVATOR O
    • J-012176
    • CS-0155036
    • 5-21-06-00460 (Beilstein Handbook Reference)
    • n-acetyl caprolactam
    • EINECS 217-565-6
    • AKOS015903500
    • N-Acetylcaprolactam, 99%
    • NS00021794
    • AI3-39193
    • ?N-Acetylcaprolactam
    • J-523433
    • 2H-Azepin-2-one, 1-acetyltetrahydro-
    • A880489
    • FT-0629803
    • QISSLHPKTCLLDL-UHFFFAOYSA-N
    • N-Acetyl-6-hexanolactone
    • A-caprolactam
    • N-Acetyl-
    • DB-030110
    • ZINC ACEXAMATE IMPURITY C (EP IMPURITY)
    • DTXCID4035964
    • FA11186
    • MDL: MFCD00003262
    • Inchi: 1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3
    • InChI Key: QISSLHPKTCLLDL-UHFFFAOYSA-N
    • SMILES: O=C1CCCCCN1C(C)=O
    • BRN: 0119598

Computed Properties

  • Exact Mass: 155.09500
  • Monoisotopic Mass: 155.094629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.094 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 134°C/26mmHg(lit.)
  • Flash Point: Fahrenheit: 251.6 ° f < br / > Celsius: 122 ° C < br / >
  • Refractive Index: n20/D 1.489(lit.)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 37.38000
  • LogP: 0.87340
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

N-Acetylcaprolactam Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22-36
  • Safety Instruction: S26
  • RTECS:CM3599500
  • Hazardous Material Identification: Xn
  • Safety Term:S26
  • Risk Phrases:R22
  • TSCA:Yes
  • Storage Condition:4° CStore…,-4℃Store…Better

N-Acetylcaprolactam Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

N-Acetylcaprolactam Pricemore >>

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N-Acetylcaprolactam Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1888-91-1)N-Acetylcaprolactam
Order Number:A880489
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):183.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1888-91-1)N-乙酰己内酰胺
Order Number:LE1625974;LE8563
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1888-91-1)N-Acetylcaprolactam
Order Number:sfd4506;1625974
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on N-Acetylcaprolactam

Introduction to N-Acetylcaprolactam (CAS No. 1888-91-1)

N-Acetylcaprolactam, a compound with the chemical formula C7H11O2 and a CAS number of 1888-91-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This cyclic amide derivative has garnered considerable attention due to its versatile applications and its role in the development of various high-value compounds. The compound is particularly noted for its utility in the synthesis of polymers, pharmaceuticals, and specialty chemicals, making it a cornerstone in industrial and academic research.

The structure of N-Acetylcaprolactam consists of a six-membered lactam ring substituted with an acetyl group at the nitrogen position. This unique structural feature imparts distinct chemical properties that make it a valuable building block in synthetic chemistry. The compound is typically produced through the cyclization of caproic acid or its derivatives, a process that highlights its industrial relevance. Its stability under various reaction conditions further enhances its appeal as a synthetic intermediate.

In recent years, N-Acetylcaprolactam has been extensively studied for its potential applications in drug development. Researchers have explored its role as a precursor in the synthesis of peptidomimetics and other bioactive molecules. The ability to modify the lactam ring and the acetyl group provides chemists with a high degree of flexibility, enabling the creation of novel compounds with tailored biological activities. For instance, studies have demonstrated its utility in generating inhibitors targeting specific enzymatic pathways, which could have therapeutic implications in treating various diseases.

The pharmaceutical industry has also recognized the importance of N-Acetylcaprolactam in developing advanced materials. Its incorporation into polymer matrices has led to the creation of biodegradable scaffolds for tissue engineering applications. These scaffolds exhibit favorable mechanical properties and degradation rates, making them suitable for wound healing and drug delivery systems. The biocompatibility of N-Acetylcaprolactam-based polymers further underscores their potential in medical applications.

Moreover, N-Acetylcaprolactam has found applications in the realm of specialty chemicals. Its reactivity allows for the synthesis of complex molecules used in fragrances, dyes, and coatings. The compound’s ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a versatile tool for organic chemists. These reactions are crucial for constructing intricate molecular architectures that are otherwise challenging to achieve.

Recent advancements in green chemistry have also highlighted N-Acetylcaprolactam’s role in sustainable synthetic processes. Researchers have developed catalytic methods that minimize waste and energy consumption during its production. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing practices. The development of these methods not only enhances efficiency but also reduces the ecological footprint of industrial processes.

The compound’s significance extends to agrochemical applications as well. N-Acetylcaprolactam derivatives have been investigated for their potential as plant growth regulators and pesticides. Their ability to interact with biological systems at low concentrations makes them promising candidates for developing eco-friendly agrochemicals. These applications highlight the broad utility of N-Acetylcaprolactam beyond traditional pharmaceuticals and materials science.

In conclusion, N-Acetylcaprolactam (CAS No. 1888-91-1) is a multifaceted compound with extensive applications across multiple industries. Its role as a synthetic intermediate in pharmaceuticals, polymers, specialty chemicals, and agrochemicals underscores its importance in modern chemistry. The ongoing research into its derivatives and synthetic methodologies continues to uncover new possibilities, reinforcing its position as a key player in scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1888-91-1)N-Acetylcaprolactam
A880489
Purity:99%
Quantity:500g
Price ($):183.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1888-91-1)N-乙酰己内酰胺
LE1625974;LE8563
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email